molecular formula C33H32N2O10S B11665003 N,N'-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide)

N,N'-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide)

Cat. No.: B11665003
M. Wt: 648.7 g/mol
InChI Key: BZBNUTKKLIPQHU-UHFFFAOYSA-N
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Description

N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thioxanthene core and multiple methoxy groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) typically involves multi-step organic reactions. The process begins with the preparation of the thioxanthene core, followed by the introduction of the dioxido groups. The final step involves the attachment of the trimethoxybenzamide moieties. Common reagents used in these reactions include thionyl chloride, methanol, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido groups back to thioxanthene.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can regenerate the thioxanthene core.

Scientific Research Applications

N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biochemical pathways. The presence of methoxy groups enhances its ability to penetrate biological membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(ethane-1,2-diyl)bis(benzamides)
  • N,N’-(hexane-1,6-diyl)bis(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide

Uniqueness

N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) stands out due to its unique thioxanthene core and multiple methoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in fields requiring specific interactions with biological molecules.

Properties

Molecular Formula

C33H32N2O10S

Molecular Weight

648.7 g/mol

IUPAC Name

N-[10,10-dioxo-6-[(2,3,4-trimethoxybenzoyl)amino]-9H-thioxanthen-3-yl]-2,3,4-trimethoxybenzamide

InChI

InChI=1S/C33H32N2O10S/c1-40-24-13-11-22(28(42-3)30(24)44-5)32(36)34-20-9-7-18-15-19-8-10-21(17-27(19)46(38,39)26(18)16-20)35-33(37)23-12-14-25(41-2)31(45-6)29(23)43-4/h7-14,16-17H,15H2,1-6H3,(H,34,36)(H,35,37)

InChI Key

BZBNUTKKLIPQHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CC4=C(S3(=O)=O)C=C(C=C4)NC(=O)C5=C(C(=C(C=C5)OC)OC)OC)C=C2)OC)OC

Origin of Product

United States

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